![molecular formula C13H14N2O3S2 B5513383 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide" represents a class of compounds known for their varied applications in chemistry and pharmacology. The interest in such compounds primarily stems from their structural complexity and potential biological activities, which have led to detailed studies on their synthesis, molecular structure, and various properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a versatile method for constructing thiophene rings with various substituents. For instance, 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide, a related compound, was synthesized through the Gewald reaction, starting from cyanoacetamide. This process involved the condensation of ammonia with ethyl cyanoacetate, followed by reactions with p-acetanilido acetophenone, sulfur, and diethylamine (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined by various spectroscopic methods, including IR, NMR, and mass spectrometry. For example, the structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, a compound with a thiophene ring, was elucidated using X-ray diffraction, revealing details about its geometric and electronic structure (Prasanth et al., 2015).

Chemical Reactions and Properties

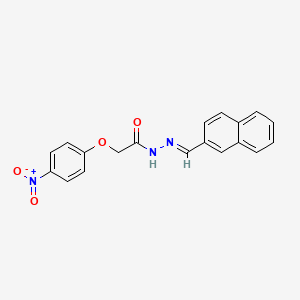

Thiophene derivatives participate in various chemical reactions, leading to the formation of novel compounds with diverse properties. For instance, the synthesis of Schiff bases from thiophene-3carboxamide involves treatment with different substituted aryl aldehydes, resulting in compounds with potential antimicrobial activity (Bhattacharjee, Saravanan, & Mohan, 2011).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Novel Nonproteinogenic Amino Acids Synthesis : N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives were synthesized from serine, threonine, and phenylserine derivatives, contributing to the study of non-natural amino acids (Monteiro, Kołomańska, & Suárez, 2010).

Preparation of Mammalian Metabolites : The application of biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds was demonstrated, highlighting the role of microbial-based systems in drug metabolism studies (Zmijewski et al., 2006).

Antimicrobial Activity : Synthesis of 2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide using the Gewald reaction, followed by its treatment with different aryl aldehydes to yield Schiff bases, provided insights into antimicrobial applications (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Drug Metabolism and Pharmacology

- Drug Metabolism Studies : The use of Actinoplanes missouriensis in the study of drug metabolism was explored, showing its potential in producing mammalian metabolites for structural characterization (Zmijewski et al., 2006).

Material Science and Nanotechnology

Novel Insecticide Development : Research on Flubendiamide, a compound with a unique structure including a sulfonylalkyl group, demonstrated its potent insecticidal activity, especially against lepidopterous pests, indicating potential applications in pest management (Tohnishi et al., 2005).

Nanofiltration Membranes : The development of novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers showed improved water flux, indicating their use in dye treatment and water purification processes (Liu et al., 2012).

Propiedades

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c14-20(17,18)11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-19-12/h1-6,9H,7-8H2,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUDOJWBCOAESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)

![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)

![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)

![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)

![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5513395.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)

![(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)